molecular formula C24H31FO4 B13838573 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde

1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde

Cat. No.: B13838573
M. Wt: 402.5 g/mol
InChI Key: ZZQITUIPUODKAL-PWEUFGFLSA-N
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Description

1,2-Propanedione Bis(2,4-dinitrophenylhydrazone), also known as Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone] or Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde, is a chemical compound that forms a hydrazone derivative with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of carbonyl compounds due to its ability to form stable derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) typically involves the reaction of 1,2-propanedione (methylglyoxal) with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) primarily undergoes condensation reactions with carbonyl compounds. It can also participate in substitution reactions where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reagents: 2,4-dinitrophenylhydrazine, 1,2-propanedione (methylglyoxal)

    Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst

Major Products

The major product of the reaction between 1,2-propanedione and 2,4-dinitrophenylhydrazine is the hydrazone derivative, which is stable and can be used for further analytical applications .

Scientific Research Applications

1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) involves the formation of a stable hydrazone derivative through the reaction with carbonyl compounds. This reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone derivative is stable and can be easily detected using spectrophotometric methods .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, (2,4-dinitrophenyl)hydrazone
  • Cyclohexanone, (2,4-dinitrophenyl)hydrazone
  • Acetaldehyde, (2,4-dinitrophenyl)hydrazone

Uniqueness

1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) is unique due to its ability to form stable derivatives with a wide range of carbonyl compounds, making it highly versatile for analytical applications. Compared to similar compounds, it offers greater stability and sensitivity in detecting carbonyl compounds .

Properties

Molecular Formula

C24H31FO4

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl (2E)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetate

InChI

InChI=1S/C24H31FO4/c1-5-29-21(28)12-18-14(2)10-19-17-7-6-15-11-16(26)8-9-23(15,4)24(17,25)20(27)13-22(18,19)3/h8-9,11-12,14,17,19-20,27H,5-7,10,13H2,1-4H3/b18-12+/t14-,17?,19?,20-,22+,23-,24-/m0/s1

InChI Key

ZZQITUIPUODKAL-PWEUFGFLSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\[C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C

Canonical SMILES

CCOC(=O)C=C1C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C

Origin of Product

United States

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